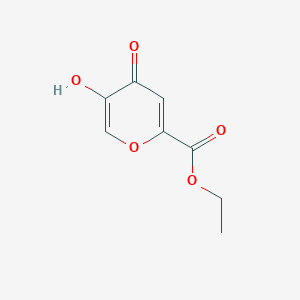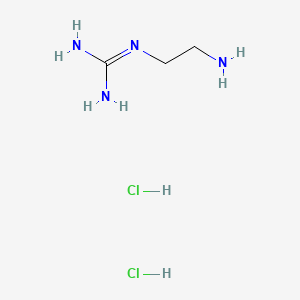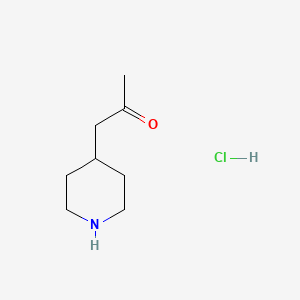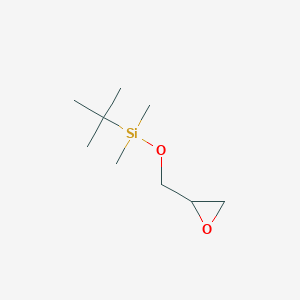
tert-Butyldimethylsilyl glycidyl ether
Descripción general
Descripción
tert-Butyldimethylsilyl glycidyl ether: is an organosilicon compound with the chemical formula C9H20O2Si . It is commonly used as a protecting group for alcohols in organic synthesis due to its stability under various reaction conditions . The compound is characterized by the presence of a glycidyl ether moiety attached to a tert-butyldimethylsilyl group, which imparts unique chemical properties.
Mecanismo De Acción
Target of Action
tert-Butyldimethylsilyl glycidyl ether, also known as tert-butyl-dimethyl-(oxiran-2-ylmethoxy)silane , is primarily used as a protective group for alcohols in organic synthesis . Its primary targets are the hydroxyl groups of alcohols and phenols .
Mode of Action
The compound interacts with its targets by silylation, a process where a silicon atom is introduced into a molecule . In the case of this compound, it reacts with alcohols to form silyl ethers, protecting the hydroxyl group from further reactions . This protection can be reversed under acidic conditions or by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .
Biochemical Pathways
The silylation of alcohols and phenols by this compound affects the reactivity of these compounds, allowing for selective reactions in multi-functional molecules . The downstream effects of this modification depend on the specific synthetic pathway being employed.
Pharmacokinetics
Its physical properties such as boiling point (195-197 °c) and density (0901 g/mL at 25 °C) have been reported .
Result of Action
The primary result of the action of this compound is the protection of hydroxyl groups in alcohols and phenols. This allows for selective reactions in other parts of the molecule, increasing the efficiency and selectivity of synthetic processes .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. It is stable to aqueous base, but can be converted back to the alcohols under acidic conditions . The silylation reaction is typically carried out in anhydrous conditions to prevent hydrolysis .
Análisis Bioquímico
Biochemical Properties
tert-Butyldimethylsilyl glycidyl ether plays a role in biochemical reactions, particularly in the synthesis of certain compounds. For instance, it may be used to synthesize (R/S)-1-benzylamino-3-(tert-butyldimethylsilyloxy)propan-2-ol and (2R/2S)-1-(tert-butyldimethylsilyloxy)-3-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl]amino}propan-2-ol
Molecular Mechanism
It is known to participate in the synthesis of certain compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyldimethylsilyl glycidyl ether can be synthesized from glycidol via hydrolytic kinetic resolution (HKR) in the presence of a chiral salen cobalt complex and water . The reaction typically involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent, with imidazole and dimethylformamide (DMF) as solvents . The reaction proceeds efficiently at room temperature, yielding the desired product in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent product quality. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyldimethylsilyl glycidyl ether undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine, RCOOOH
Reduction: LiAlH4, NaBH4, Zn/HCl, Na/NH3
Substitution: Organolithium compounds, Grignard reagents, RCuLi
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield epoxides or diols, while reduction reactions produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
tert-Butyldimethylsilyl glycidyl ether has a wide range of applications in scientific research, including:
Comparación Con Compuestos Similares
Trimethylsilyl ether (TMS): Less stable than tert-butyldimethylsilyl ether, more susceptible to hydrolysis.
tert-Butyldiphenylsilyl ether (TBDPS): More stable than TMS, but less commonly used due to higher cost.
Triisopropylsilyl ether (TIPS): Similar stability to tert-butyldimethylsilyl ether, but bulkier and less reactive.
Uniqueness: tert-Butyldimethylsilyl glycidyl ether is unique due to its optimal balance of stability and reactivity. It provides excellent protection for hydroxyl groups while being easily removable under mild conditions, making it a versatile tool in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl-dimethyl-(oxiran-2-ylmethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANSSVVGZPNSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394090 | |
| Record name | tert-Butyldimethylsilyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78906-15-7 | |
| Record name | tert-Butyldimethylsilyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


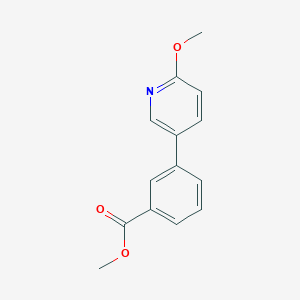
![N-[(4-Chlorophenyl)-(2-hydroxynaphthalen-1-yl)-methyl]-acetamide](/img/structure/B1608675.png)
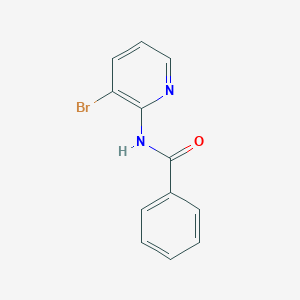
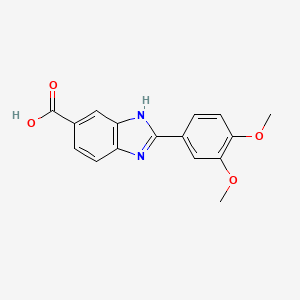
![4-[4-(2-Carboxybenzoyl)phenyl]butyric acid](/img/structure/B1608680.png)
